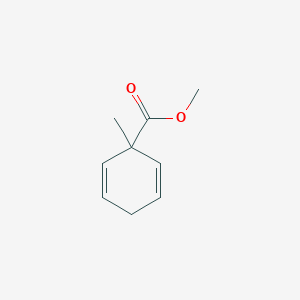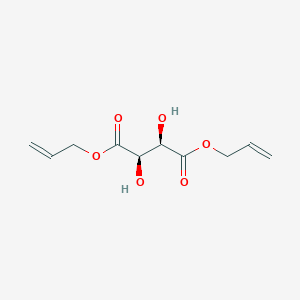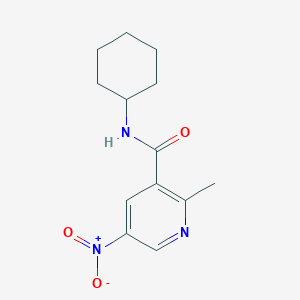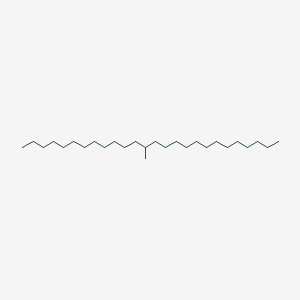![molecular formula C12H26N4OS B14603148 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is an organic compound characterized by the presence of a heptylsulfanyl group, a hydrazinylidenemethyl group, and a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea typically involves the following steps:
-
Formation of the Heptylsulfanylpropyl Intermediate
- Starting with a suitable alkyl halide, such as 1-bromoheptane, the heptylsulfanylpropyl intermediate can be synthesized through a nucleophilic substitution reaction with a thiol compound, such as 3-mercaptopropylamine.
- Reaction conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen) and may require a base such as sodium hydroxide to facilitate the substitution.
-
Formation of the Hydrazinylidenemethyl Intermediate
- The hydrazinylidenemethyl group can be introduced by reacting an appropriate aldehyde or ketone with hydrazine hydrate.
- Reaction conditions: This reaction is usually performed under reflux conditions in a suitable solvent such as ethanol.
-
Coupling of Intermediates
- The final step involves coupling the heptylsulfanylpropyl intermediate with the hydrazinylidenemethyl intermediate in the presence of a urea derivative.
- Reaction conditions: This step may require a catalyst such as a transition metal complex and is typically carried out under mild heating.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea can undergo various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Major products: Sulfoxides, sulfones.
-
Reduction: : The hydrazinylidenemethyl group can be reduced to form hydrazine derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Major products: Hydrazine derivatives.
-
Substitution: : The urea moiety can participate in nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
- Major products: Substituted urea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate, acyl chlorides in the presence of a base such as pyridine.
Aplicaciones Científicas De Investigación
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea has several scientific research applications:
Medicinal Chemistry: This compound may be explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Materials Science: The unique structural features of this compound may make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is not well-documented. based on its structural features, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and possibly covalent modification. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a thiourea moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate moiety instead of a urea moiety.
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine moiety instead of a urea moiety.
Uniqueness
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea is unique due to the presence of both a heptylsulfanyl group and a hydrazinylidenemethyl group, which may confer distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Fórmula molecular |
C12H26N4OS |
|---|---|
Peso molecular |
274.43 g/mol |
Nombre IUPAC |
1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea |
InChI |
InChI=1S/C12H26N4OS/c1-2-3-4-5-6-9-18-10-7-8-14-12(17)15-11-16-13/h11H,2-10,13H2,1H3,(H2,14,15,16,17) |
Clave InChI |
JFBPHJHYNZAGNQ-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCSCCCNC(=O)N/C=N/N |
SMILES canónico |
CCCCCCCSCCCNC(=O)NC=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



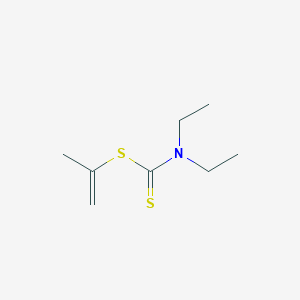
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)



